molecular formula C10H5ClN2 B11905502 8-Chloroquinoline-5-carbonitrile

8-Chloroquinoline-5-carbonitrile

Cat. No.: B11905502
M. Wt: 188.61 g/mol
InChI Key: KTHBXIUNNDAPBZ-UHFFFAOYSA-N
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Description

8-Chloroquinoline-5-carbonitrile (CAS 122868-36-4), also commonly listed as 5-Chloroquinoline-8-carbonitrile, is a versatile quinoline-based building block in organic synthesis and medicinal chemistry research . With a molecular formula of C10H5ClN2 and a molecular weight of 188.61 g/mol, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of antimalarial and antiviral drug candidates . The quinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . Derivatives of 8-hydroxyquinoline, a closely related core structure, have demonstrated significant therapeutic potential, including antimicrobial, anticancer, antifungal, and cardioprotective activities . As a carbonitrile-substituted chloroquinoline, this reagent is employed in organic chemistry research for constructing complex heterocyclic molecules, which are essential in drug discovery and material science . The presence of both chlorine and nitrile functional groups on the quinoline ring system offers multiple sites for further chemical modification, making it a useful precursor for generating diverse compound libraries for biological screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

8-chloroquinoline-5-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H

InChI Key

KTHBXIUNNDAPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Skraup-Doebner-Miller Modifications

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted to introduce chloro and cyano groups. A modified Skraup protocol involves condensing 4-chloro-2-aminophenol with glycerol and a nitrile-containing precursor under acidic conditions. Key steps include:

  • Reaction Setup : A mixture of 4-chloro-2-aminophenol (1.0 eq), glycerol (1.8–1.9 eq), and concentrated sulfuric acid is heated to 110–140°C with boric acid (0.3–0.4 eq) as a moderator.

  • Nitrile Introduction : Acrolein (generated in situ from glycerol and H₂SO₄) facilitates cyclization, while a nitrile source (e.g., KCN or CuCN) is introduced post-cyclization to functionalize the 5-position.

  • Yield : Reported yields range from 45–60% after purification via recrystallization.

Table 1: Skraup-Based Synthesis Parameters

ParameterValue/RangeImpact on Yield
Temperature110–140°COptimizes cyclization
Boric Acid (eq)0.3–0.4Reduces tar formation
Nitrile SourceKCN, CuCNDetermines nitrile purity
Reaction Time6–8 hoursPrevents over-oxidation

Halogen-Cyanide Exchange Reactions

Nucleophilic Substitution at C-5

A two-step approach substitutes a pre-existing halogen at C-5 with a cyano group:

  • Halogenation : 5-Bromoquinoline is synthesized via bromination of quinoline-5-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid.

  • Cyanide Displacement : The bromine atom is displaced using CuCN in dimethylformamide (DMF) at 150°C for 12 hours, achieving 70–75% conversion.

Catalytic Cyanation

MethodYield (%)Purity (%)Key Advantage
CuCN Displacement70–7590Low cost
Pd-Catalyzed8295High regioselectivity

Direct Cyclization of Nitrile-Containing Precursors

Friedländer Synthesis Adaptations

Quinoline-5-carbonitrile derivatives are synthesized via Friedländer condensation between 2-amino-4-chlorobenzonitrile and ketones:

  • Substrates : 2-Amino-4-chlorobenzonitrile + cycloketones (e.g., cyclohexanone).

  • Conditions : HCl (gas), ethanol, reflux for 8 hours.

  • Yield : 50–55%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization:

  • Procedure : 2-Amino-4-chlorobenzonitrile, acetylacetone, and ZnO nanoparticles (catalyst) are irradiated at 150°C for 30 minutes.

  • Yield : 68% with 98% purity.

Industrial-Scale Production Considerations

Solvent and Waste Management

  • Solvent Choice : Water-insoluble solvents (e.g., dodecane, boiling point >120°C) minimize side reactions and simplify distillation.

  • Waste Acid Recovery : Boric acid moderates sulfuric acid activity, reducing waste acid volume by 30%.

Purification Protocols

  • Acid-Base Recrystallization : Crude product is dissolved in HCl, treated with activated carbon, and precipitated using NaCl (1.8–2.0 eq).

  • Final Purity : >99% achieved via sequential recrystallization in ethanol-water.

Challenges and Optimization Strategies

Scaling Limitations

  • Exothermic Reactions : Boric acid addition moderates glycerol-sulfuric acid interactions, preventing runaway reactions in large batches.

  • Catalyst Cost : Pd-based systems are cost-prohibitive for multi-kilogram production; CuCN remains preferred industrially.

Chemical Reactions Analysis

Types of Reactions

8-Chloroquinoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

8-Chloroquinoline-5-carbonitrile has been studied for its potential therapeutic effects, particularly in the following areas:

  • Neurodegenerative Diseases : Research indicates that derivatives of this compound exhibit selective inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating conditions like Alzheimer's disease, where enzyme inhibition can enhance cholinergic signaling and mitigate symptoms associated with neurodegeneration.
  • Antiviral Activity : The compound has been investigated for its efficacy against viral infections. Its structural similarity to other quinoline derivatives, known for antiviral properties, positions it as a candidate for further studies aimed at developing antiviral agents .
  • Antimicrobial Properties : As part of ongoing research into quinoline derivatives, this compound has shown promise in exhibiting antimicrobial activity against various pathogens. This could lead to the development of new antibiotics or treatments for resistant bacterial strains.

Metal Ion Chelation

Another significant application of this compound is its ability to act as a chelating agent. The cyano group at the 5-position enhances its capacity to form stable complexes with transition metals. This property is beneficial in several contexts:

  • Analytical Chemistry : The compound can be used in metal ion extraction and photometric analysis, facilitating the detection and quantification of metal ions in various samples .
  • Corrosion Prevention : Its chelation properties make it suitable for applications in preventing metal corrosion, particularly in industrial settings where metal integrity is crucial .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in organic synthesis, particularly for creating more complex bioactive scaffolds. Its derivatives can be modified to enhance biological activity or to introduce new functionalities:

Compound NameStructural CharacteristicsUnique Features
4-Chloroquinoline-8-carbonitrileChlorine at position 4Different substitution pattern affects reactivity
5-Chloroquinoline-3-carbonitrileChlorine at position 5Potentially different biological activity
7-Chloroquinoline-3-carbonitrileChlorine at position 7May exhibit unique enzyme inhibition profiles
6-Chloroquinoline-3-carbonitrileChlorine at position 6Structural variations lead to different properties
4-Chloro-3-methylquinoline-8-carbonitrileMethyl substitution at position 3Alters lipophilicity and biological interactions

These variations highlight the versatility of this compound as a foundational compound in drug discovery and development.

Case Studies

Several case studies exemplify the applications of this compound:

  • Inhibition Studies : A study explored the interaction of this compound with various biological targets, demonstrating its potential as a selective inhibitor for specific enzymes related to neurodegenerative diseases. The results indicated promising selectivity and potency, warranting further investigation into its therapeutic potential.
  • Metal Complexation Research : Research focusing on the chelation properties of this compound revealed its effectiveness in forming stable complexes with various metal ions. This was particularly relevant in environmental chemistry and materials science, where such properties can be utilized for remediation efforts or material enhancements .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of 8-Chloroquinoline-5-carbonitrile, emphasizing differences in substituents, molecular weight, and physical properties:

Compound Name CAS No. Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
8-Bromoquinoline-5-carbonitrile 204783-06-2 C₁₀H₅BrN₂ 233.06 Not reported Not reported Bromine substituent at 8-position
8-Bromo-5-chloroquinoline 1154741-20-4 C₉H₅BrClN 242.5 325.7 (predicted) 1.673 Dual halogen substitution (Br, Cl)
5-Bromoquinoline-8-carbonitrile 507476-70-2 C₁₀H₅BrN₂ 247.06 Not reported Not reported Bromine at 5-position, nitrile at 8
1-Chloroisoquinoline-5-carbonitrile 10177-06-7 C₁₀H₅ClN₂ 188.61 Not reported Not reported Isoquinoline backbone
4-Chloroquinoline-8-carbonitrile Not provided C₁₀H₅ClN₂ 188.61 Not reported Not reported Chlorine at 4-position
Key Observations:
  • Halogen Effects: Bromine substituents (e.g., 8-Bromoquinoline-5-carbonitrile) increase molecular weight and may alter lipophilicity compared to chlorine analogs. Chlorine, being smaller and more electronegative, enhances reactivity in electrophilic substitutions .
  • Positional Isomerism: The placement of substituents significantly impacts electronic properties.
  • Backbone Variations: 1-Chloroisoquinoline-5-carbonitrile replaces the quinoline system with isoquinoline, altering aromatic π-electron distribution and solubility.

Biological Activity

8-Chloroquinoline-5-carbonitrile is a heterocyclic compound that belongs to the quinoline family, characterized by a chlorine atom at the 8-position and a cyano group at the 5-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and potential applications in treating neurodegenerative diseases.

  • Molecular Formula : C₁₀H₅ClN₂
  • Molecular Weight : 188.61 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC2=C(C=CC(=C2N=C1)Cl)C#N

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains by inhibiting DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to cell death.
  • Antiviral Activity : Recent studies have shown that quinoline derivatives, including this compound, possess antiviral properties. For example, compounds derived from quinolines have demonstrated inhibitory effects against SARS-CoV-2, with effective concentrations (EC50) lower than that of the reference drug chloroquine .

Biological Activities

  • Antimicrobial Properties
    • Several derivatives of this compound have shown activity against Gram-positive and Gram-negative bacteria. They are being investigated for their potential as new antibacterial agents.
  • Antiviral Properties
    • Research indicates that this compound and its derivatives exhibit pronounced antiviral activity against SARS-CoV-2, with EC50 values ranging from 1.5 μM to 18.9 μM in various cell lines . This positions them as promising candidates for further drug development.
  • Anticancer Activity
    • Quinoline derivatives are known for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, although specific mechanisms require further investigation.
  • Neuroprotective Effects
    • The compound has been explored for its potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases such as Alzheimer's disease. This selective inhibition could contribute to therapeutic strategies for managing cognitive decline.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AntiviralEC50 values between 1.5 μM and 18.9 μM against SARS-CoV-2
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveInhibits acetylcholinesterase

Research Highlights

  • A study conducted on quinoline derivatives revealed that certain compounds exhibited stronger anti-SARS-CoV-2 activity than chloroquine, suggesting a potential for these compounds in treating COVID-19 .
  • Another investigation focused on the antimicrobial properties of quinoline derivatives demonstrated their effectiveness against resistant bacterial strains, highlighting their potential role in combating antibiotic resistance.

Q & A

Q. What are the common synthetic routes for 8-Chloroquinoline-5-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination and nitrile functionalization of quinoline derivatives. For example, chlorination at the 8-position can be achieved using phosphorus oxychloride (POCl₃) under reflux, followed by cyanation at the 5-position via palladium-catalyzed cross-coupling or nucleophilic substitution. Reaction temperature (80–120°C), solvent choice (e.g., DMF or acetonitrile), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield and purity. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, nitrile carbon at ~115 ppm).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.
  • Mass spectrometry : Verify molecular ion peaks ([M+H]⁺ at m/z 164.5 for C₉H₆ClN).
    Cross-referencing with published spectral data (e.g., PubChem CID 69139) ensures accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) due to potential irritancy (skin/eyes) and toxicity.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers at 2–8°C, protected from light to prevent decomposition.
  • Dispose of waste via approved hazardous chemical protocols (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can structural modifications at the 5-position (carbonitrile group) alter the compound’s bioactivity?

  • Methodological Answer : Replace the nitrile group with other electron-withdrawing groups (e.g., carboxyl, amide) to study effects on binding affinity. For example:
  • Molecular docking : Compare interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • In vitro assays : Measure IC₅₀ values against bacterial strains or cancer cell lines.
    Data from analogues (e.g., 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile) suggest nitrile groups enhance metabolic stability but may reduce solubility .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Reproducibility checks : Repeat synthesis and characterization under standardized conditions.
  • High-resolution MS : Confirm exact mass to rule out isotopic interference.
  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., 8-Cl vs. 6-Cl isomers).
    Cross-validate findings with independent labs and reference databases (e.g., CAS 611-33-6) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to proteins like kinases.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy.
    Pre-screen with computational models (e.g., molecular dynamics simulations) to prioritize targets .

Q. How can computational modeling guide the optimization of this compound derivatives?

  • Methodological Answer :
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity.
  • ADMET prediction : Use SwissADME to assess solubility, permeability, and cytochrome inhibition.
  • DFT calculations : Optimize electron distribution for enhanced binding (e.g., Fukui indices).
    Validate predictions with synthetic analogs and in vitro data .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of nitrile to amide).
  • Arrhenius kinetics : Calculate shelf-life at 25°C from accelerated stability data (40–60°C).
    Store lyophilized samples at -20°C to minimize degradation .

Q. How does the chlorine substituent at the 8-position affect regioselectivity in further functionalization?

  • Methodological Answer : The electron-withdrawing Cl group directs electrophilic substitution to the 5- and 7-positions. For example:
  • Nitration : Preferentially occurs at the 5-position due to meta-directing effects.
  • Suzuki coupling : Use Pd catalysts to introduce aryl groups at the 7-position.
    Steric hindrance from Cl may slow reactions at the 8-position .

Q. What strategies are effective for comparative studies with structurally similar quinoline carbonitriles?

  • Methodological Answer :
  • SAR tables : Compare IC₅₀, logP, and hydrogen-bonding capacity across analogues (e.g., 6-Bromoquinoline-5-carbonitrile).
  • Crystallographic overlays : Align structures (e.g., Protein Data Bank entries) to identify key binding motifs.
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity .

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